molecular formula C10H8ClN3O B13324162 5-(6-Chloropyridin-3-yl)-4,6-diazaspiro[2.4]hept-4-en-7-one

5-(6-Chloropyridin-3-yl)-4,6-diazaspiro[2.4]hept-4-en-7-one

Cat. No.: B13324162
M. Wt: 221.64 g/mol
InChI Key: FALGFAQPSJCNTA-UHFFFAOYSA-N
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Description

5-(6-Chloropyridin-3-yl)-4,6-diazaspiro[24]hept-4-en-7-one is a heterocyclic compound featuring a spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Chloropyridin-3-yl)-4,6-diazaspiro[2.4]hept-4-en-7-one typically involves the reaction of benzylideneisoxazol-5-one with diazomethane. This reaction proceeds via a double methylene transfer, resulting in the formation of the spiro-fused compound . The reaction conditions include the use of diazomethane as a reagent and typically require careful control of temperature and reaction time to achieve optimal yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing safety measures for handling diazomethane, which is a hazardous reagent.

Chemical Reactions Analysis

Types of Reactions

5-(6-Chloropyridin-3-yl)-4,6-diazaspiro[2.4]hept-4-en-7-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: This reaction can replace one functional group with another, allowing for the synthesis of a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally require controlled temperatures and specific solvents to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.

Scientific Research Applications

5-(6-Chloropyridin-3-yl)-4,6-diazaspiro[2.4]hept-4-en-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(6-Chloropyridin-3-yl)-4,6-diazaspiro[2.4]hept-4-en-7-one involves its interaction with specific molecular targets. For example, it may act as an agonist or antagonist at certain receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro-fused heterocycles and diazines, such as:

Uniqueness

What sets 5-(6-Chloropyridin-3-yl)-4,6-diazaspiro[2.4]hept-4-en-7-one apart is its specific combination of a spiro structure with a chloropyridinyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for developing new materials and pharmaceuticals with specific desired characteristics .

Properties

Molecular Formula

C10H8ClN3O

Molecular Weight

221.64 g/mol

IUPAC Name

5-(6-chloropyridin-3-yl)-4,6-diazaspiro[2.4]hept-4-en-7-one

InChI

InChI=1S/C10H8ClN3O/c11-7-2-1-6(5-12-7)8-13-9(15)10(14-8)3-4-10/h1-2,5H,3-4H2,(H,13,14,15)

InChI Key

FALGFAQPSJCNTA-UHFFFAOYSA-N

Canonical SMILES

C1CC12C(=O)NC(=N2)C3=CN=C(C=C3)Cl

Origin of Product

United States

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